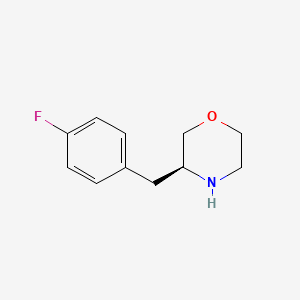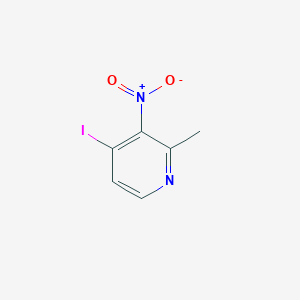
(R)-7,8-Dimethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dimethylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the chroman derivative is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the chroman intermediate using continuous flow reactors.
Automated Chiral Resolution: High-throughput chiral chromatography systems are employed to separate the ®-enantiomer efficiently.
Purification and Quality Control: The final product is purified using crystallization or recrystallization techniques and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-7,8-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-7,8-Dimethylchroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant properties. The chroman ring is known to scavenge free radicals, making it a candidate for developing new antioxidant therapies.
Medicine
In medicine, ®-7,8-Dimethylchroman-4-amine is explored for its potential neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress.
Industry
Industrially, the compound is used in the development of new polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7,8-Dimethylchroman-4-amine involves its interaction with various molecular targets. It primarily acts as an antioxidant by donating electrons to neutralize free radicals. This process involves the stabilization of the chroman ring through resonance, which helps in dissipating the energy of the free radicals. Additionally, it may interact with specific enzymes and receptors in the body, modulating their activity and contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Tocopherol (Vitamin E): Both compounds have a chroman ring and exhibit antioxidant properties.
Chromanol Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
®-7,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its ®-enantiomer is particularly valuable in medicinal chemistry for its potential therapeutic effects.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
XQXVQTSILZCMDL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)

![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)




![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)
![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)

![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)
![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)
